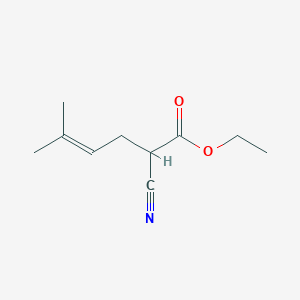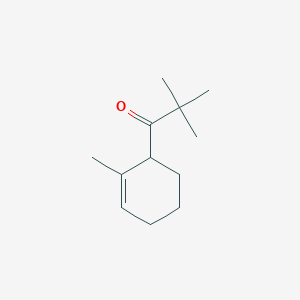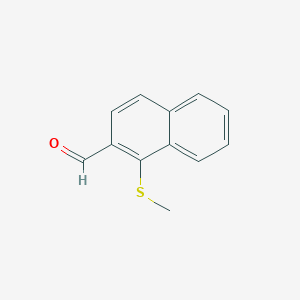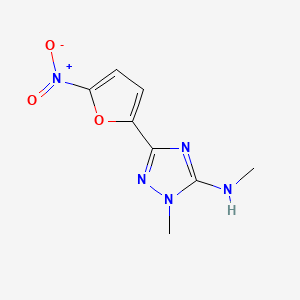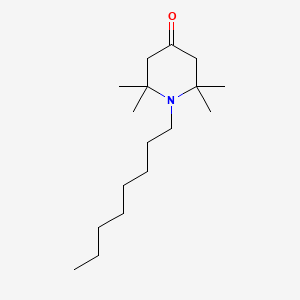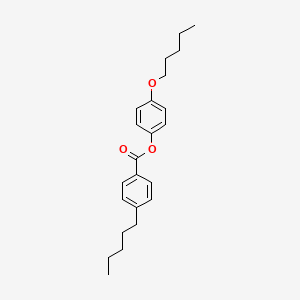
4-(Pentyloxy)phenyl 4-pentylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pentyloxy)phenyl 4-pentylbenzoate is an organic compound with the molecular formula C23H30O3. It is a type of ester formed from the reaction between 4-pentylbenzoic acid and 4-pentyloxyphenol. This compound is known for its liquid crystalline properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)phenyl 4-pentylbenzoate typically involves the esterification reaction between 4-pentylbenzoic acid and 4-pentyloxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-pentylbenzoic acid and 4-pentyloxyphenol.
Reduction: 4-pentylbenzyl alcohol and 4-pentyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pentyloxy)phenyl 4-pentylbenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of liquid crystalline polymers and materials.
Biology: Investigated for its potential use in biological assays and as a model compound for studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its liquid crystalline properties.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other optical electronic devices .
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)phenyl 4-pentylbenzoate primarily involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release 4-pentylbenzoic acid and 4-pentyloxyphenol, which can further interact with biological molecules. The liquid crystalline properties of the compound also play a role in its mechanism of action, particularly in applications related to optical electronics .
Comparison with Similar Compounds
Similar Compounds
4-(Hexyloxy)phenyl 4-pentylbenzoate: Similar structure but with a hexyloxy group instead of a pentyloxy group.
4-(Butyloxy)phenyl 4-pentylbenzoate: Similar structure but with a butyloxy group instead of a pentyloxy group.
4-(Pentyloxy)phenyl 4-butylbenzoate: Similar structure but with a butyl group instead of a pentyl group
Uniqueness
4-(Pentyloxy)phenyl 4-pentylbenzoate is unique due to its specific combination of pentyloxy and pentyl groups, which confer distinct liquid crystalline properties. These properties make it particularly valuable in the development of advanced materials for optical electronics and other high-tech applications .
Properties
CAS No. |
53132-12-0 |
|---|---|
Molecular Formula |
C23H30O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4-pentoxyphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C23H30O3/c1-3-5-7-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-8-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI Key |
FXTLKXQXPVZOBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


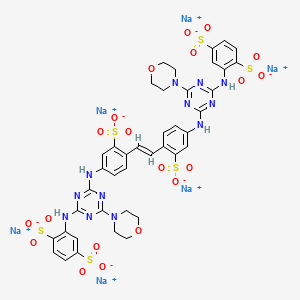
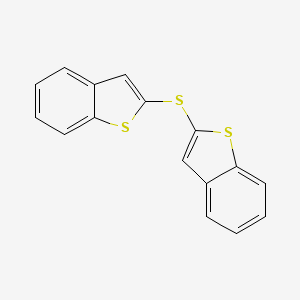

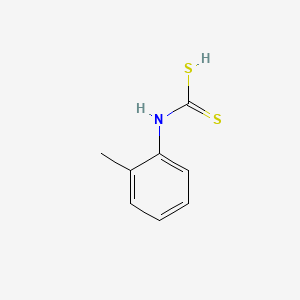
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

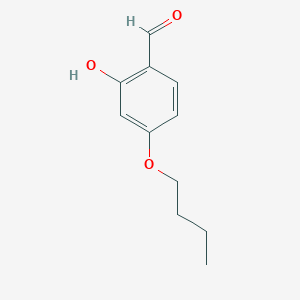
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
